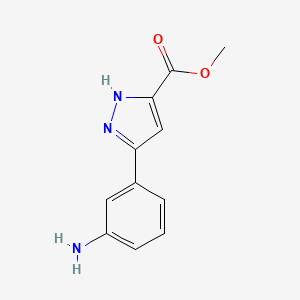

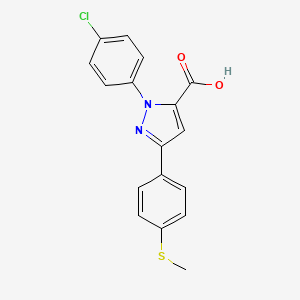

5-(3-Amino-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

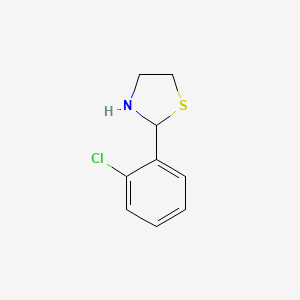

5-(3-Amino-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester (APPCME) is a synthetic compound that has been studied for its various properties and applications. It is a colorless solid with a molecular weight of 200.2 g/mol and a melting point of 142-144°C. APPCME has been used in a variety of scientific research applications, including studies of its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

科学的研究の応用

Synthesis and Pharmacological Exploration

5-Substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, similar in structure to the compound , have been synthesized and investigated for their analgesic and anti-inflammatory activities. These compounds, including one notable for its significant activity, serve as potential leads for developing novel analgesic and anti-inflammatory agents, highlighting the therapeutic application possibilities of related pyrazole esters (Gokulan et al., 2012).

Heterocycle Formation

Research on converting 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde into novel methyl 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate through various chemical reactions demonstrates the versatility of pyrazole esters in synthesizing new heterocyclic compounds. This transformation paves the way for the creation of diverse chemical entities with potential applications in various scientific fields (Haider et al., 2005).

Molecular Interaction Studies

A study focusing on pyrazole ester derivatives and their interaction with acetone molecules through NMR and cyclic voltammetric titration sheds light on the molecular interactions and stability of these compounds. The findings suggest potential applications in chemical sensing and molecular recognition technologies, leveraging the specific binding properties of pyrazole esters (Tewari et al., 2014).

Antibacterial Screening

Pyrazolopyridines, derived from 5-amino-3-methyl-1-phenyl-1H-pyrazole, have been synthesized and tested for their antibacterial properties. Some of these compounds exhibit significant antibacterial activities, indicating the potential of pyrazole derivatives in contributing to the development of new antibacterial agents (Maqbool et al., 2014).

Corrosion Inhibition

Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in hydrochloric acid, demonstrating the chemical utility of such compounds in industrial applications. The research suggests that these compounds can significantly reduce corrosion rates, offering a promising approach to corrosion protection (Herrag et al., 2007).

作用機序

Target of Action

“5-(3-Amino-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring. They are known to have diverse biological activities and are often used in medicinal chemistry . The specific target of this compound would depend on its exact structure and functional groups.

Mode of Action

The mode of action of a compound refers to how it interacts with its target to exert its effect. Pyrazole derivatives can interact with various biological targets through different types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

The exact biochemical pathways affected by “5-(3-Amino-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester” would depend on its specific target. Pyrazole derivatives are known to be involved in a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

The result of action of “5-(3-Amino-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester” would depend on its specific target and mode of action. Pyrazole derivatives are known to have a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer activities .

特性

IUPAC Name |

methyl 3-(3-aminophenyl)-1H-pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-16-11(15)10-6-9(13-14-10)7-3-2-4-8(12)5-7/h2-6H,12H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUBOEHIQCIKMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1)C2=CC(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378106 |

Source

|

| Record name | 5-(3-Amino-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Amino-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester | |

CAS RN |

1029104-49-1 |

Source

|

| Record name | 5-(3-Amino-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1350117.png)

![2-(3,5-Dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1350132.png)